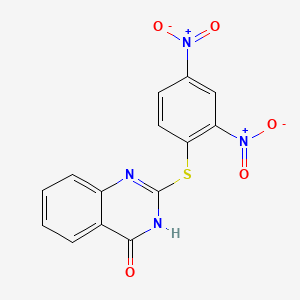

2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one

Description

Properties

Molecular Formula |

C14H8N4O5S |

|---|---|

Molecular Weight |

344.30 g/mol |

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H8N4O5S/c19-13-9-3-1-2-4-10(9)15-14(16-13)24-12-6-5-8(17(20)21)7-11(12)18(22)23/h1-7H,(H,15,16,19) |

InChI Key |

DKIQDIQJQPRRDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Base-Promoted S<sub>N</sub>Ar Reaction

The quinazolinone scaffold can be synthesized via a transition-metal-free S<sub>N</sub>Ar reaction between ortho-fluorobenzamides and amides in dimethyl sulfoxide (DMSO) with Cs<sub>2</sub>CO<sub>3</sub> as the base. For example, reacting 2-fluoro-N-methylbenzamide with benzamide at 135°C for 24 hours yields 3-methyl-2-phenylquinazolin-4-one (60–70% yield). Adapting this method, substituting benzamide with a thiol-containing nucleophile (e.g., 2,4-dinitrobenzenethiol) could directly introduce the sulfanyl group. However, thiols require careful handling due to their sensitivity to oxidation, necessitating inert atmospheres and anhydrous conditions.

Cyclocondensation of Ortho-Aminobenzamides

An alternative route involves cyclocondensation of ortho-aminobenzamides with carbonyl compounds. For instance, heating ortho-aminobenzamide with aldehydes in dimethylacetamide (DMAC) at 110°C under nitrogen forms the quinazolinone core. Ethylene carbonate serves as a carbonyl source in some protocols, enabling the formation of intermediates like 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one with 78.8% yield after recrystallization. This method’s scalability is demonstrated in a patent example using 83.1 kg of starting material.

Introduction of the 2,4-Dinitrophenylsulfanyl Group

Nucleophilic Displacement of Halides

Halogenated quinazolinones undergo nucleophilic substitution with thiols. For example, reacting 2-chloroquinazolin-4-one with 2,4-dinitrobenzenethiol in DMF at 80°C in the presence of K<sub>2</sub>CO<sub>3</sub> facilitates C–S bond formation. A patent describes a similar displacement using methanesulfonyl chloride (MsCl) to activate hydroxyl groups as leaving groups, followed by treatment with amines or thiols. Gradual addition of reagents over 4 hours minimizes impurities, as abrupt mixing leads to side reactions.

Optimization of Reaction Parameters

Solvent and Base Selection

DMSO enhances S<sub>N</sub>Ar reactivity by stabilizing transition states through polar interactions, achieving 70% yields in quinazolinone syntheses. Conversely, DMAC/heptane mixtures are preferred for recrystallization, as demonstrated in a patent where 71.3 kg of intermediate was purified with 78.8% recovery. Base strength critically affects reaction efficiency: Cs<sub>2</sub>CO<sub>3</sub> outperforms K<sub>2</sub>CO<sub>3</sub> in deprotonating thiols and facilitating displacement.

Temperature and Time

Prolonged heating (12–24 hours) at 110–135°C ensures complete cyclization. Rapid cooling (0°C) after reflux precipitates pure product, while staged cooling (70°C → 30°C → 0°C) minimizes occluded solvents.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (1:1 v/v) effectively removes unreacted starting materials and byproducts. A patent example describes dissolving 83.1 kg of crude product in 1670 kg of ethanol/water, followed by polish filtration and cooling to 0°C to isolate 71.3 kg of pure intermediate. Trituration with acetone further reduces impurities.

Spectroscopic Characterization

1H NMR and mass spectrometry (MS) are standard for confirming structure. For example, 2-(3,5-dimethyl-4-(2-(methylamino)ethoxy)phenyl)-5,7-dimethoxy-quinazolin-4(3H)-one exhibits characteristic signals at δ 7.90 (s, 2H) and m/z 384 [C<sub>20</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>]<sup>+</sup>. Similar techniques apply to 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one, with expected NO<sub>2</sub> stretching vibrations at 1520–1340 cm<sup>−1</sup> in IR.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted quinazolinones.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of quinazolinones exhibit potent antibacterial properties. For instance, compounds similar to 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance antibacterial efficacy .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.25 | MRSA |

| Compound B | 0.5 | E. coli |

| Compound C | 1.0 | B. subtilis |

Anticancer Properties

Quinazolinone derivatives have been extensively studied for their anticancer potential. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are notable as well. Studies have shown that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is attributed to the presence of hydroxyl and other functional groups that stabilize free radicals .

Case Study 1: Antibacterial Efficacy

A recent study synthesized several quinazolinone derivatives and evaluated their antibacterial activity against clinical isolates of MRSA. The results indicated that compounds with a dinitrophenyl group exhibited lower minimum inhibitory concentrations compared to standard antibiotics, suggesting their potential as alternative treatments for resistant infections .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one were assessed in vitro against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dinitrophenyl group is known to interact with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The quinazolinone structure may also contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

Key Observations :

Antimicrobial Potential

This suggests that the dinitrophenyl moiety may enhance antimicrobial efficacy through electron-deficient aromatic interactions with bacterial targets . In contrast, benzylsulfanyl or methylsulfanyl analogs () lack reported antimicrobial data, indicating that electron-withdrawing groups like nitro may be critical for this activity.

Antioxidant Properties

Quinazolinones with electron-donating substituents, such as pentyl or thioxo groups (), demonstrate notable antioxidant activity. The dinitrophenyl group’s electron-withdrawing nature in the target compound may reduce radical-scavenging capacity compared to these analogs. For example, 2-thioxobenzo[g]quinazoline derivatives () exhibit enhanced antioxidant effects due to sulfur’s redox activity, a feature absent in the nitro-substituted target compound .

Coordination Chemistry

While the target compound’s coordination behavior is unreported, its sulfanyl group and nitro substituents could facilitate similar metal-binding interactions .

Biological Activity

2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes a quinazoline core, a dinitrophenyl group, and a sulfanyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one is C₁₃H₈N₄O₄S, with a molecular weight of 281.25 g/mol. Its chemical structure can be represented as follows:

The presence of the dinitrophenyl group enhances the compound's reactivity and potential interactions with biological targets, making it an interesting candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The introduction of the dinitrophenyl substituent in 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one may enhance its efficacy against resistant strains of bacteria. A study highlighted that similar compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that this compound could also possess comparable antimicrobial effects .

Anticancer Activity

Numerous studies have reported on the anticancer potential of quinazolinone derivatives. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action often involves cell cycle arrest and apoptosis induction. Specifically, certain derivatives have been found to inhibit key protein kinases involved in cancer progression, such as EGFR and VEGFR2 .

Table 1: Summary of Anticancer Activity Studies

The biological activity of 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one can be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at specific phases (e.g., G2/M), preventing cancer cells from proliferating.

- Apoptosis Induction : The compound may promote apoptosis through upregulation of pro-apoptotic genes (e.g., caspase-3) and downregulation of anti-apoptotic genes (e.g., Bcl-2) .

- Kinase Inhibition : Quinazolinone derivatives often act as inhibitors of various kinases implicated in cancer signaling pathways, which can lead to reduced tumor growth and metastasis .

Case Studies

Several case studies have evaluated the biological activity of related quinazolinone compounds:

- Case Study 1 : A derivative similar to 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one was tested against multiple cancer cell lines and demonstrated significant cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index .

- Case Study 2 : Another study focused on the antimicrobial properties of quinazolinones found that specific modifications to the structure enhanced antibacterial activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one and its derivatives?

- Methodological Answer : A common approach involves condensation reactions between substituted aldehydes and thioacetates, followed by cyclization. For example, derivatives can be synthesized via reactions of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates, which are subsequently hydrogenated or functionalized with 2,4-dinitrophenyl groups . Modifications may include adjusting reaction temperatures (e.g., reflux in ethanol) or using catalysts like Pd/C for hydrogenation steps.

Q. Which spectroscopic and analytical techniques are essential for characterizing the coordination environment of metal complexes involving this compound?

- Methodological Answer : Key techniques include:

- Infrared (IR) spectroscopy : Identifies coordination sites (e.g., sulfur or nitrogen atoms) by analyzing shifts in vibrational bands, such as ν(S–H) or ν(C=N) .

- Magnetic susceptibility and molar conductivity : Determines the oxidation state of metal ions (e.g., Fe(II)) and electrolyte behavior .

- CHN elemental analysis : Verifies stoichiometry and purity .

- UV-Vis spectroscopy : Assigns ligand-to-metal charge transfer (LMCT) transitions to infer geometry (e.g., octahedral Fe(II) complexes) .

Q. How is purity assessed for synthesized 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one in academic research?

- Methodological Answer : Purity is validated via:

- Elemental analysis (CHN) : Matches experimental and theoretical elemental percentages .

- High-Performance Liquid Chromatography (HPLC) : Detects impurities at trace levels.

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by resolving proton environments (e.g., aromatic protons in the quinazolinone core) .

Advanced Research Questions

Q. How can conflicting data regarding the coordination sites of 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one in metal complexes be resolved?

- Methodological Answer : Contradictions in coordination modes (e.g., sulfur vs. nitrogen binding) can be addressed by:

- Cross-referencing spectroscopic data : Compare IR shifts (e.g., ν(C=S) at ~1250 cm⁻¹) with X-ray crystallography results .

- Computational modeling : Density Functional Theory (DFT) calculations predict optimized geometries and bond lengths, which can be validated against experimental data .

- Magnetic moment analysis : Paramagnetic complexes (e.g., Fe(II) with µ = 1.73 BM) indicate specific electron configurations, supporting proposed coordination modes .

Q. What strategies optimize reaction yields when synthesizing derivatives with electron-withdrawing groups like the 2,4-dinitrophenyl moiety?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-containing intermediates .

- Temperature control : Slow addition of 2,4-dinitrophenyl reagents at 0–5°C minimizes side reactions .

- Catalytic additives : Use of triethylamine or DMAP accelerates nucleophilic substitutions .

Q. How do computational methods support the structural elucidation of quinazolinone derivatives?

- Methodological Answer :

- DFT calculations : Simulate vibrational modes (e.g., C–S stretching in the sulfanyl group) and compare with experimental IR data .

- Molecular docking : Predicts binding affinities for biological studies (e.g., receptor interactions) .

- Crystal structure prediction : Software like Mercury (from XRD data) validates hydrogen bonding and π-stacking interactions in solid-state structures .

Q. What experimental approaches validate the biological activity of 2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values for targets like α-glucosidase using spectrophotometric methods .

- Receptor binding studies : Radioligand displacement assays quantify affinity for neurotransmitter receptors .

- Cytotoxicity screening : MTT assays on cell lines assess therapeutic potential and selectivity .

Contradiction Analysis and Resolution

Q. How to address discrepancies in reported magnetic moments for Fe(II) complexes of this compound?

- Methodological Answer : Variations in µ values (e.g., 1.73 BM vs. higher reports) may arise from:

- Spin-state changes : Temperature-dependent magnetic measurements (e.g., SQUID magnetometry) distinguish high-spin vs. low-spin configurations .

- Impurity interference : Repeating synthesis under inert atmospheres (e.g., N₂) prevents oxidation of Fe(II) to Fe(III) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.